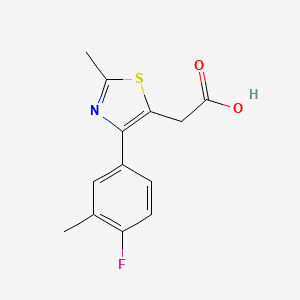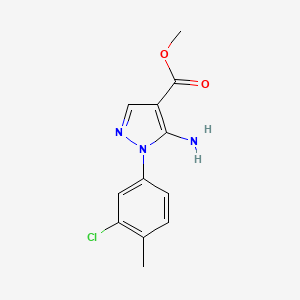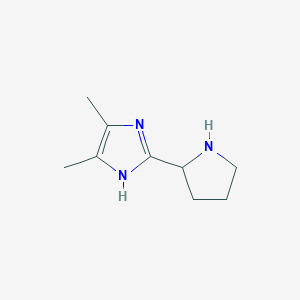![molecular formula C14H10N2O2S B11812783 Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)
Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(吡啶-3-基)噻吩并[3,2-c]吡啶-6-羧酸甲酯是一种杂环化合物,其特征是融合了吡啶和噻吩部分的环系统。
准备方法
合成路线和反应条件
4-(吡啶-3-基)噻吩并[3,2-c]吡啶-6-羧酸甲酯的合成通常涉及适当前体的环化反应。 一种常见的方法涉及 3-氨基-4-氰基-2-噻吩甲酰胺与甲酸反应生成噻吩并[3,2-d]嘧啶-4-酮,然后可以进一步修饰 。 另一种方法使用二甲苯中的 2,2,6-三甲基-4H-1,3-二恶烷-4-酮来生产 β-酮酰胺,然后环化为噻吩并嘧啶-2,4-二酮 .
工业生产方法
该化合物的工业生产方法在文献中没有很好的记载。大规模有机合成的通用原理,如反应条件优化、连续流反应器的使用以及结晶或色谱等纯化技术,将适用。
化学反应分析
反应类型
4-(吡啶-3-基)噻吩并[3,2-c]吡啶-6-羧酸甲酯可以进行多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原反应可以使用诸如氢化铝锂或氢气在催化剂存在下的试剂进行。
取代: 亲核取代反应可以发生,特别是在吡啶环上,使用诸如氢化钠和烷基卤化物的试剂。
常用试剂和条件
氧化: 高锰酸钾在酸性或中性条件下。
还原: 氢化铝锂在干燥的乙醚中或氢气与钯催化剂一起。
取代: 氢化钠在二甲基甲酰胺 (DMF) 中与烷基卤化物一起。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
作用机制
4-(吡啶-3-基)噻吩并[3,2-c]吡啶-6-羧酸甲酯的作用机制涉及它与激酶等分子靶标的相互作用。该化合物的结构使它能够结合到激酶的 ATP 结合位点,从而抑制它们的活性。 这种抑制会破坏细胞增殖和存活所涉及的信号通路,使其成为潜在的抗癌剂 .
相似化合物的比较
类似化合物
噻吩并[2,3-b]吡啶: 这些化合物共享类似的融合环系统,并且已被研究其药理活性,包括抗癌和抗炎特性.
噻吩并[3,2-d]嘧啶: 另一类具有融合环系统的化合物,以其多样的生物活性而闻名.
独特性
4-(吡啶-3-基)噻吩并[3,2-c]吡啶-6-羧酸甲酯因其独特的取代模式以及吡啶和噻吩环的存在而独一无二。这种独特的结构有助于其独特的化学反应性和潜在的生物活性。
属性
分子式 |
C14H10N2O2S |
|---|---|
分子量 |
270.31 g/mol |
IUPAC 名称 |
methyl 4-pyridin-3-ylthieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H10N2O2S/c1-18-14(17)11-7-12-10(4-6-19-12)13(16-11)9-3-2-5-15-8-9/h2-8H,1H3 |
InChI 键 |
APMSECCDCVZLBT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=C2C=CSC2=C1)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B11812701.png)

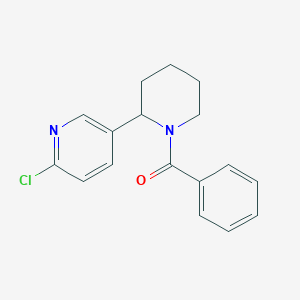
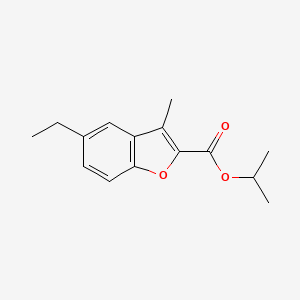
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane](/img/structure/B11812726.png)
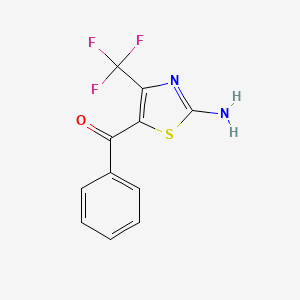


![4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)

